![molecular formula C16H18O3 B14348104 3-[2-(Benzyloxy)phenoxy]propan-1-OL CAS No. 97431-86-2](/img/structure/B14348104.png)
3-[2-(Benzyloxy)phenoxy]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Benzyloxy)phenoxy]propan-1-OL is an organic compound with the molecular formula C16H18O3 It is a derivative of propanol, featuring a benzyloxy group and a phenoxy group attached to the propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenoxy]propan-1-OL typically involves the reaction of 2-(benzyloxy)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol group to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Benzyloxy)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for the oxidation of the primary alcohol group.
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 3-[2-(Benzyloxy)phenoxy]propanal or 3-[2-(Benzyloxy)phenoxy]propanoic acid.
Reduction: Formation of 3-[2-(Benzyloxy)phenoxy]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-(Benzyloxy)phenoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(Benzyloxy)phenoxy]propan-1-OL involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The primary alcohol group can undergo oxidation or reduction, further modulating its chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyloxy-1-propanol: Similar structure but lacks the phenoxy group.
1,2-Propanediol, 3-phenoxy-: Contains a phenoxy group but differs in the position of the hydroxyl groups.
2-amino-3-(benzyloxy)propan-1-ol: Contains an amino group instead of a phenoxy group.
Uniqueness
3-[2-(Benzyloxy)phenoxy]propan-1-OL is unique due to the presence of both benzyloxy and phenoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
97431-86-2 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
3-(2-phenylmethoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C16H18O3/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |
Clé InChI |
TZTDOXFGCLSSOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


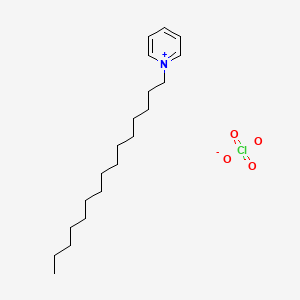

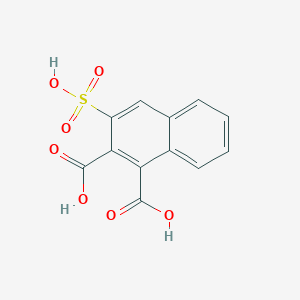
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)


![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
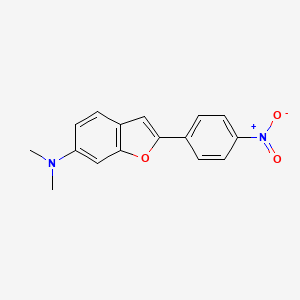
methanone](/img/structure/B14348083.png)
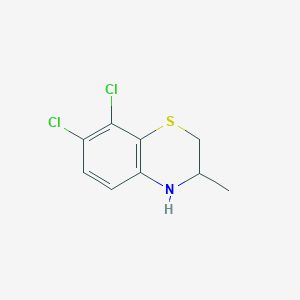
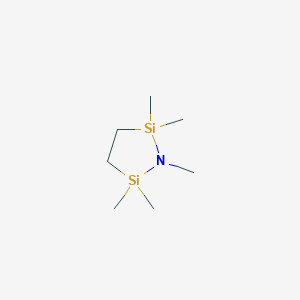
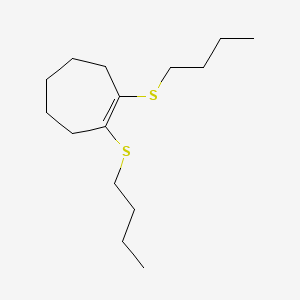
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
